C2-NPY, or C-terminal truncated neuropeptide Y, is a modified form of the neuropeptide Y molecule, which plays a crucial role in various physiological processes, including appetite regulation, stress response, and neuronal signaling. Neuropeptide Y is a 36-amino acid peptide that is widely distributed in the central nervous system and peripheral tissues. C2-NPY specifically lacks certain structural elements that contribute to nonspecific binding, making it a useful tool in pharmacological studies aimed at understanding neuropeptide Y receptor interactions and functions.
C2-NPY is synthesized through solid-phase peptide synthesis, a common method for producing peptides that allows for precise control over the sequence and structure of the final product. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and characterization of the peptide once synthesis is complete .
C2-NPY falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It specifically interacts with neuropeptide Y receptors, which are classified into several subtypes (Y1, Y2, Y4, and Y5). These receptors are G protein-coupled receptors that mediate various physiological responses upon activation by neuropeptide Y or its analogs like C2-NPY.
The synthesis of C2-NPY typically employs solid-phase peptide synthesis techniques. This method allows for high purity and yield of the peptide. The process includes:
Technical details include monitoring the synthesis progress through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure correct peptide formation and purity .
C2-NPY retains much of the structure of native neuropeptide Y but lacks two amino acids at its C-terminus. This modification significantly reduces its affinity for nonspecific binding sites while maintaining receptor specificity.
C2-NPY primarily engages in receptor-ligand interactions rather than undergoing traditional chemical reactions like small organic compounds. Its primary action involves binding to neuropeptide Y receptors (Y1 and Y2), leading to downstream signaling effects.
Binding assays using radiolabeled neuropeptides have shown that C2-NPY can effectively compete with native neuropeptide Y for receptor binding sites. This competitive inhibition is crucial for studying receptor dynamics and pharmacological effects in various biological contexts .
C2-NPY exerts its effects by binding to neuropeptide Y receptors on target cells, which activates intracellular signaling pathways mediated by G proteins. This activation can lead to various physiological responses such as modulation of neurotransmitter release, regulation of food intake, and influence on anxiety levels.
Studies have demonstrated that C2-NPY can cause significant reductions in calcium transients mediated by gamma-aminobutyric acid (GABA), suggesting its role in modulating inhibitory neurotransmission . In experiments involving neuronal cultures, the application of C2-NPY led to long-lasting decreases in calcium levels following initial stimulation.
C2-NPY has significant scientific uses in pharmacology and neuroscience:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: